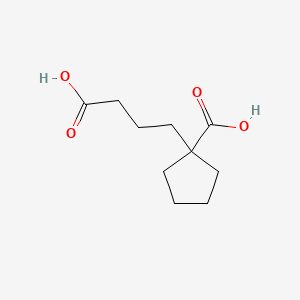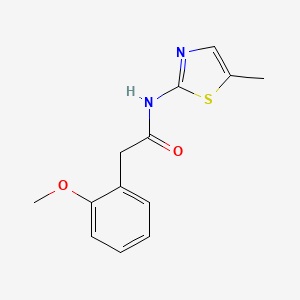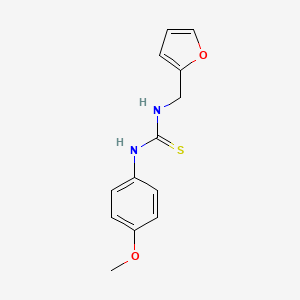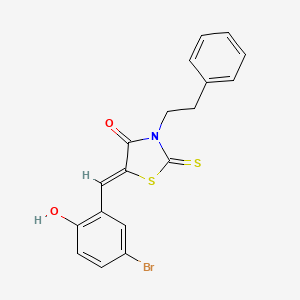![molecular formula C17H19NO B5205153 N-[2-(allyloxy)benzyl]-2-methylaniline](/img/structure/B5205153.png)
N-[2-(allyloxy)benzyl]-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(allyloxy)benzyl]-2-methylaniline, also known as ABMA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. ABMA is commonly used in the synthesis of various organic compounds and has been found to have potential applications in the field of medicine. In
Mecanismo De Acción
The mechanism of action of N-[2-(allyloxy)benzyl]-2-methylaniline is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-[2-(allyloxy)benzyl]-2-methylaniline has also been found to have the ability to scavenge free radicals, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
N-[2-(allyloxy)benzyl]-2-methylaniline has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and scavenge free radicals. N-[2-(allyloxy)benzyl]-2-methylaniline has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(allyloxy)benzyl]-2-methylaniline in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer treatments. However, one of the limitations of using N-[2-(allyloxy)benzyl]-2-methylaniline is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-[2-(allyloxy)benzyl]-2-methylaniline in humans.
Direcciones Futuras
There are many future directions for the study of N-[2-(allyloxy)benzyl]-2-methylaniline. One of the most promising areas of research is the development of new cancer treatments. N-[2-(allyloxy)benzyl]-2-methylaniline has shown potential as an anti-tumor agent and further studies are needed to determine its effectiveness in humans. Additionally, N-[2-(allyloxy)benzyl]-2-methylaniline may have potential applications in the treatment of neurological disorders and other diseases. Further research is needed to fully understand the mechanism of action and potential uses of N-[2-(allyloxy)benzyl]-2-methylaniline.
Métodos De Síntesis
The synthesis of N-[2-(allyloxy)benzyl]-2-methylaniline can be achieved through a series of chemical reactions. One of the most commonly used methods involves the reaction of 2-methylaniline with allyl bromide in the presence of a base such as sodium hydroxide. This results in the formation of N-[2-(allyloxy)benzyl]-2-methylaniline. The purity of the compound can be increased through various purification methods such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-[2-(allyloxy)benzyl]-2-methylaniline has been found to have potential applications in the field of medicine. It has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. N-[2-(allyloxy)benzyl]-2-methylaniline has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
2-methyl-N-[(2-prop-2-enoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-12-19-17-11-7-5-9-15(17)13-18-16-10-6-4-8-14(16)2/h3-11,18H,1,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUOVWRGTFFWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC=CC=C2OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(allyloxy)benzyl]-2-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({2-[(2-anilino-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}amino)-2-oxoethyl diethyldithiocarbamate](/img/structure/B5205099.png)
![1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B5205103.png)

![ethyl 6-methyl-2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205117.png)
![1-(butyrylthio)-8-methoxy-4,4-dimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5205133.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(1-naphthyl)ethanone hydrobromide](/img/structure/B5205139.png)
![5-(4-methoxyphenyl)-2-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5205148.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-cyclohexyl-1,3-benzoxazole-6-carboxamide](/img/structure/B5205167.png)
![N-methyl-2-{3-[2'-(methylthio)-3-biphenylyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5205168.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5205173.png)
